molecular formula C28H28N2 B3054766 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole CAS No. 618406-23-8

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole

Cat. No.: B3054766
CAS No.: 618406-23-8
M. Wt: 392.5 g/mol
InChI Key: UZBZHHZSTAXROX-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole (hereafter referred to as Compound A) is a bis-indole derivative featuring two 2-methylindole moieties bridged by a methyl group. One indole unit is substituted with a 4-isopropylphenyl group at the 3-position.

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2/c1-17(2)20-13-15-21(16-14-20)28(26-18(3)29-24-11-7-5-9-22(24)26)27-19(4)30-25-12-8-6-10-23(25)27/h5-17,28-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBZHHZSTAXROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400317
Record name F1387-0044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618406-23-8
Record name F1387-0044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole, often involves multi-step processes. One common method is the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole structure.

Industrial Production Methods

Industrial production of such indole derivatives may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indoline derivatives .

Scientific Research Applications

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. For instance, they can inhibit the activity of certain kinases or interact with DNA to exert their effects . The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

Substituent Effects on Electronic Properties
  • Nitro-substituted analog : The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole (CAS 6340-89-2, Compound B ) replaces the isopropyl group with a nitro substituent. The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing polarity. This contrasts with the electron-donating isopropyl group in Compound A, which enhances hydrophobicity and may improve membrane permeability .
  • Trifluoromethyl-substituted analog: The biphenyl derivative 4'-methoxy-3-(5-(trifluoromethyl)-1H-indol-2-yl)biphenyl-4-ol (C22H16F3NO2, Compound C) incorporates a trifluoromethyl group, which combines electronegativity and lipophilicity. This substitution pattern is distinct from Compound A but shares the indole core, suggesting divergent binding modes in biological targets .
Heterocyclic Hybrids
  • Thiophene-indole hybrids: Derivatives like 3,3’-((4-methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) (Compound D) replace one indole with a thiophene ring.
  • Triazole-imidazopyridine hybrids : 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine (Compound E ) demonstrates how replacing indole with imidazopyridine and triazole moieties modulates protein conformational dynamics, as seen in KRASG12D inhibition .
Anticancer Activity
  • Compound B : While explicit data are lacking, nitro-substituted indoles are often associated with DNA intercalation or nitroreductase activation, leading to cytotoxic effects .
  • Thiophene-indole derivatives (Compound D): Exhibit IC50 values of 8–12 µM against HCT-116 colorectal cancer cells, with selectivity indices (SI) >3 compared to normal cells, indicating promising therapeutic windows .
  • Compound E : Modulates KRASG12D via conformational shifts, achieving stable low-energy states with free energy profiles comparable to reference inhibitors .
Antimicrobial Activity
  • Triazolo-thiadiazole indoles : Derivatives like 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles show MIC values of 16–32 µg/mL against Candida albicans and Aspergillus niger, attributed to thiadiazole’s electron-deficient nature disrupting fungal membranes .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Method Reference
Compound A 4-Isopropylphenyl ~380–390* Hypothesized anticancer Suzuki coupling, reductive steps
Compound B 4-Nitrophenyl 395.5 DNA intercalation (predicted) Nitration, condensation
Compound C Trifluoromethyl, biphenyl 391.37 Not reported Cross-coupling, Claisen-Schmidt
Compound D Thiophene, methoxyphenyl ~450 IC50 = 8–12 µM (HCT-116) Michael addition, MTT assay
Compound E Triazole, imidazopyridine 349.38 KRASG12D modulation (ΔG = -5.2 kcal/mol) Microwave-assisted cyclization

*Estimated based on structural analogs.

Biological Activity

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2C_{21}H_{24}N_{2}, with a molecular weight of 320.43 g/mol. The structure features an indole core with additional methyl and propan-2-yl substitutions, which may influence its biological properties.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit the growth of A549 lung cancer cells and other tumorigenic cell lines by inducing apoptosis and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism of Action
2-methyl...A5495.0Apoptosis induction
Similar Indole DerivativeHeLa10.0Cell cycle arrest

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) for similar indole derivatives against MRSA has been reported as low as 0.98 µg/mL . This suggests that the compound may possess significant antibacterial potential.

Antiviral Activity

Research indicates that indole derivatives can exhibit antiviral properties as well. For example, certain compounds have demonstrated efficacy against viruses such as HIV and Dengue virus . The mechanism often involves interference with viral replication processes.

The mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many indoles inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : Indoles can affect signaling pathways involved in apoptosis and cell survival.
  • Direct Interaction with DNA/RNA : Some studies suggest that indoles may intercalate into nucleic acids, disrupting replication and transcription processes.

Case Studies

Several studies highlight the efficacy of indole derivatives in clinical settings:

  • Study on Lung Cancer Cells : A study demonstrated that an indole derivative induced significant apoptosis in A549 cells through the activation of caspase pathways.
    • Findings : The derivative showed an IC50 value of 5 µM, indicating potent anticancer activity.
  • Antimicrobial Efficacy Against MRSA : Another study reported that a related compound exhibited an MIC of 0.98 µg/mL against MRSA, showcasing its potential as an antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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